molecular formula C14H12F3N B7838308 (5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B7838308
M. Wt: 251.25 g/mol
InChI Key: SGTFHHMXEQUJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine: is a chemical compound characterized by a biphenyl core structure with a trifluoromethyl group attached to the fifth position and an amine group attached to the third position of the biphenyl ring. This compound is of interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Direct trifluoromethylation: This involves the introduction of a trifluoromethyl group to the biphenyl core using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Biphenyl core formation: The biphenyl core can be constructed through coupling reactions such as the Ullmann reaction or Suzuki-Miyaura cross-coupling.

  • Amination: The amine group can be introduced using reagents like ammonia or primary amines under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a combination of these synthetic routes, optimized for large-scale production. The choice of reagents and reaction conditions is tailored to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

  • Reduction: The compound can be reduced to form the corresponding amine derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide, nitric acid, or metal catalysts (e.g., palladium on carbon) are used under controlled conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as alkyl halides or alcohols are used in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Nitro derivatives, amides.

  • Reduction: Secondary amines, tertiary amines.

  • Substitution: Alkylated derivatives, ether derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular

Properties

IUPAC Name

[3-phenyl-5-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h1-8H,9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTFHHMXEQUJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.